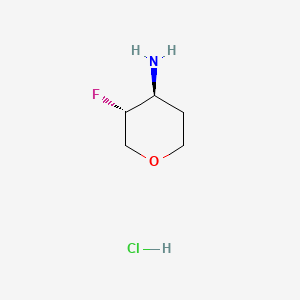
tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride: is a chemical compound with the molecular formula C13H21ClN2O2. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-amino-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: It can be reduced to form amines or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Hydroxylated or oxidized derivatives.
Reduction: Amines or reduced carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is also studied for its pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-amino-2-phenylethyl)carbamate
- tert-Butyl (2-amino-2-phenylethyl)carbamate acetate
- tert-Butyl (2-amino-2-phenylethyl)carbamate sulfate
Comparison: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and pharmacokinetic properties, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-2-phenylethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIJTNVVDFDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)


![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)
![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)




